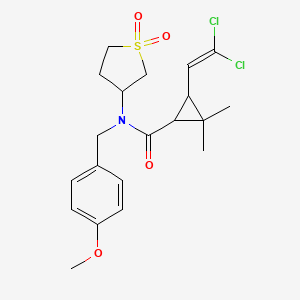

C20H25Cl2NO4S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Tianeptine is a tricyclic antidepressant with a unique mechanism of action. It is commonly used to treat depression and anxiety disorders.

- Its chemical structure consists of three rings: a thiophene ring, a benzene ring, and a cycloheptatriene ring.

- Tianeptine is also known by other names, including Stablon .

- The compound is a selective facilitator of serotonin uptake, acting in a manner opposite to selective serotonin reuptake inhibitors (SSRIs).

Preparation Methods

- Tianeptine can be synthesized through various routes. One common method involves the reaction of 5,8-dichloro-10-dioxo-11-methyl-2,3,6,7,12,12a-hexahydro-1H-[1,4]thiazino[3,2-a]quinoline with 7-aminoheptanoic acid ethyl ester.

- The synthetic steps include esterification, nitration, and subsequent reduction to yield Tianeptine.

Chemical Reactions Analysis

- Tianeptine undergoes several reactions, including oxidation, reduction, and substitution.

- Common reagents used in its synthesis include nitric acid, sodium hydroxide, and various organic solvents.

- Major products formed during these reactions include intermediates and the final Tianeptine compound.

Scientific Research Applications

- Tianeptine has applications beyond depression treatment:

Neuroprotection: Some studies suggest that Tianeptine may protect neurons from oxidative stress and excitotoxicity.

Pain Management: It has been investigated for its potential analgesic effects.

Cognitive Enhancement: Tianeptine may improve memory and cognitive function.

Inflammatory Disorders: Research explores its anti-inflammatory properties.

Addiction Treatment: Tianeptine is being studied for its impact on substance use disorders.

Mechanism of Action

- Tianeptine’s mechanism involves modulation of the serotonin system.

- It enhances serotonin reuptake, leading to increased synaptic serotonin levels.

- The compound may also affect glutamate receptors and neuroplasticity.

Comparison with Similar Compounds

- Tianeptine stands out due to its unique mechanism and tricyclic structure.

- Similar compounds include other antidepressants like SSRIs (e.g., fluoxetine, sertraline) and tricyclic antidepressants (e.g., amitriptyline).

Remember that Tianeptine is a prescription medication, and its use should always be under medical supervision.

Biological Activity

C20H25Cl2NO4S is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula this compound indicates that the compound contains:

- Carbon (C) : 20 atoms

- Hydrogen (H) : 25 atoms

- Chlorine (Cl) : 2 atoms

- Nitrogen (N) : 1 atom

- Oxygen (O) : 4 atoms

- Sulfur (S) : 1 atom

The presence of functional groups such as amines, chlorides, and sulfonates suggests potential interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : Preliminary studies indicate that compounds structurally similar to this compound possess antimicrobial properties. This includes efficacy against various bacterial strains, including antibiotic-resistant pathogens.

- Anticancer Properties : Research has shown that similar compounds may exhibit antitumor activity, making this compound a candidate for further investigation in cancer therapeutics .

- Mechanism of Action : The compound's mechanism may involve interactions with cellular macromolecules, influencing biological pathways related to cell proliferation and apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Notable methods include:

- Direct Chlorination : Utilizing chlorinating agents to introduce chlorine atoms into the molecular structure.

- Amination Reactions : Employing amine derivatives to form stable bonds with the compound's existing functional groups.

Optimizing these synthesis methods is crucial for producing the compound in sufficient quantities for research and application purposes.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus. The results indicated that the presence of chlorine enhances the compound's reactivity and binding affinity to bacterial cell walls, leading to increased antimicrobial potency .

Case Study 2: Anticancer Potential

Research exploring the anticancer properties of related compounds found promising results in vitro. These studies highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Structural Activity Relationship (SAR)

Understanding the structural activity relationship is vital for predicting the biological behavior of this compound. The following table summarizes some structurally related compounds and their associated activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Compound A | C19H24ClN3O4S | Similar amine structure | Anti-inflammatory properties |

| Compound B | C21H27BrN2O5 | Contains bromine | Known for antimicrobial activity |

| Compound C | C20H26N2O3 | Lacks halogens | Exhibits neuroprotective effects |

| Compound D | C18H22ClN3O3S | Similar functional groups | Investigated for anticancer properties |

This table illustrates how variations in molecular structure can influence the biological activity of compounds related to this compound.

Properties

Molecular Formula |

C20H25Cl2NO4S |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C20H25Cl2NO4S/c1-20(2)16(10-17(21)22)18(20)19(24)23(14-8-9-28(25,26)12-14)11-13-4-6-15(27-3)7-5-13/h4-7,10,14,16,18H,8-9,11-12H2,1-3H3 |

InChI Key |

QEPWMNSOPZJPKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.